molecular formula C10H18N2 B14010319 2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile CAS No. 72129-61-4

2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile

Cat. No.: B14010319
CAS No.: 72129-61-4
M. Wt: 166.26 g/mol
InChI Key: JYLRNTSWSJMFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile is an organic compound with a complex structure that includes a nitrile group, a tert-butyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable nitrile precursor in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium tert-butoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse research fields highlight its importance.

Properties

CAS No.

72129-61-4

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]-3-methylbut-2-enenitrile

InChI

InChI=1S/C10H18N2/c1-8(2)9(7-11)12(6)10(3,4)5/h1-6H3

InChI Key

JYLRNTSWSJMFMH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)N(C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.